2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Future Directions
Pyrazolo[1,5-a]pyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . These compounds have shown a therapeutic interest and have already been approved for use as therapeutics . Therefore, the future directions of “2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its therapeutic potential.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
Based on the structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it can be hypothesized that it may interact with its target protein (such as cdk2) and inhibit its function . This inhibition could lead to disruption of the cell cycle and induction of apoptosis in cancer cells .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
Based on the potential inhibition of cdk2, it can be hypothesized that the compound may induce cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that 2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine may interact with enzymes and other biomolecules in a similar manner.
Cellular Effects
In terms of cellular effects, compounds similar to this compound have shown cytotoxic activities against various cancer cell lines . They have been found to inhibit cell cycle progression and induce apoptosis within cells .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, suggesting that this compound may also interact with this enzyme . Molecular docking simulations have confirmed the good fit of similar compounds into the CDK2 active site through essential hydrogen bonding .
Temporal Effects in Laboratory Settings
Similar compounds have shown significant cytotoxic activities against various cancer cell lines over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization with an appropriate amine under reflux conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is also studied for its therapeutic potential.
Uniqueness
2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-10(2)19-15-8-11(3)20-17-12(4)16(21-22(15)17)13-6-5-7-14(18)9-13/h5-10,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDFMKHNXMWBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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